molecular formula C24H23N3S B11978371 4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Cat. No.: B11978371
M. Wt: 385.5 g/mol
InChI Key: RBMMEUFCEUUUDQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core with azepane and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves the construction of the thienopyrimidine core followed by the introduction of the azepane and diphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diphenylthiophene-3,4-dicarboxylic acid with guanidine in the presence of a dehydrating agent can yield the thienopyrimidine core. Subsequent substitution reactions introduce the azepane and diphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infectious diseases .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.

    Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different selectivity.

    Quinazoline: Another heterocyclic compound with significant therapeutic potential.

    Furo[2,3-d]pyrimidine: Shares structural similarities and biological activities

Uniqueness

4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azepane ring and diphenyl groups contribute to its stability and ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C24H23N3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-(azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H23N3S/c1-2-10-16-27(15-9-1)23-20-17-21(18-11-5-3-6-12-18)28-24(20)26-22(25-23)19-13-7-4-8-14-19/h3-8,11-14,17H,1-2,9-10,15-16H2

InChI Key

RBMMEUFCEUUUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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